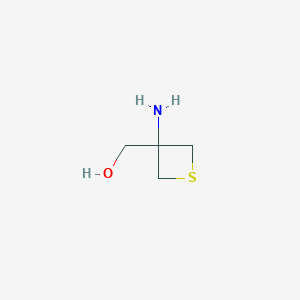
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate is a complex organic molecule featuring multiple functional groups, including ethyl, benzyloxy, carbonyl, amino, and thiol functionalities. This compound can be employed in various fields such as synthetic organic chemistry, medicinal chemistry, and biochemical research due to its structural complexity and versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate typically involves several key steps:
Protection of Amino Group: : The amino group is protected using a benzyloxycarbonyl (Cbz) protecting group. This step ensures that the amino group does not react during subsequent reactions.
Esterification: : The carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Thiol Addition: : A thiol group is added to the protected amino acid via nucleophilic substitution or addition reactions.
Coupling Reaction: : The final step involves coupling the protected amino acid with the desired side chain through peptide bond formation under suitable conditions.
Industrial Production Methods
Industrial synthesis of this compound may involve more streamlined and scalable approaches:
Optimization of Reaction Conditions: : Employing high-yield catalysts and optimized temperature and pressure conditions to ensure maximum efficiency and minimal waste.
Continuous Flow Synthesis: : Utilizing continuous flow reactors for better control over reaction conditions and scalability.
Automated Synthesis: : Implementing automated synthesizers to reduce manual intervention and increase reproducibility.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The thiol group can undergo oxidation to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The benzyloxycarbonyl (Cbz) group can be removed (deprotected) using palladium-catalyzed hydrogenation or acidic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), iodine (I₂).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Palladium on carbon (Pd/C), trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: : Formation of disulfides or sulfoxides.
Reduction: : Formation of alcohols.
Substitution: : Formation of the free amino group upon deprotection.
科学的研究の応用
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate finds applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: : Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: : Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors and prodrugs.
Industry: : Utilized in the production of pharmaceuticals and fine chemicals due to its reactive functionalities.
作用機序
Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate exerts its effects through several mechanisms:
Molecular Targets: : It can interact with enzymes and proteins, modifying their activity or inhibiting their function.
Pathways Involved: : By acting as a substrate or inhibitor, it can modulate biochemical pathways such as signal transduction, metabolism, and cellular regulation.
類似化合物との比較
Similar Compounds
Ethyl N-((benzyloxy)carbonyl)glycinate: : A simpler analog with a glycine residue.
Ethyl N-((benzyloxy)carbonyl)-S-(methylthio)cysteinate: : Features a methylthio group instead of the more complex side chain.
Ethyl N-((benzyloxy)carbonyl)-L-phenylalaninate: : Contains a phenylalanine residue.
Highlighting Uniqueness
What sets Ethyl N-((benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-4-ethoxy-4-oxobutyl)thio)homocysteinate apart is its elaborate structure with multiple functional groups, which provides a higher degree of chemical versatility and potential for diverse applications in synthetic and medicinal chemistry.
特性
分子式 |
C28H36N2O8S2 |
|---|---|
分子量 |
592.7 g/mol |
IUPAC名 |
ethyl (2S)-4-[[4-ethoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C28H36N2O8S2/c1-3-35-25(31)23(29-27(33)37-19-21-11-7-5-8-12-21)15-17-39-40-18-16-24(26(32)36-4-2)30-28(34)38-20-22-13-9-6-10-14-22/h5-14,23-24H,3-4,15-20H2,1-2H3,(H,29,33)(H,30,34)/t23-,24?/m0/s1 |
InChIキー |
DMFDYJLYAZPJDN-UXMRNZNESA-N |
異性体SMILES |
CCOC(=O)[C@H](CCSSCCC(C(=O)OCC)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C(CCSSCCC(C(=O)OCC)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)

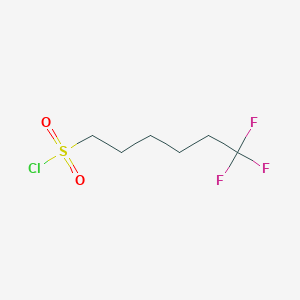
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
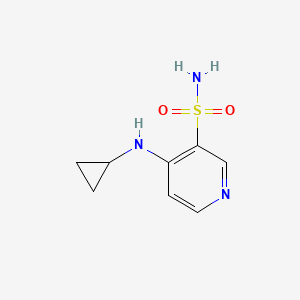
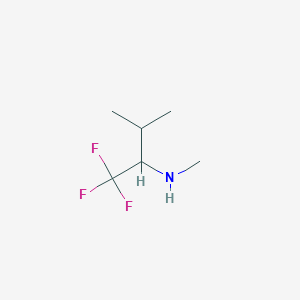

![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
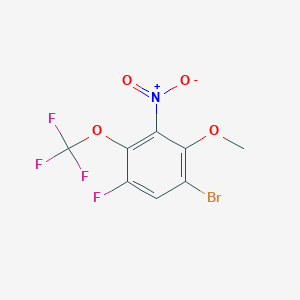
![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
